molecular formula C10H12ClNO B110452 6-Methoxy-3,4-dihydroisoquinoline hydrochloride CAS No. 93549-15-6

6-Methoxy-3,4-dihydroisoquinoline hydrochloride

Cat. No.: B110452
CAS No.: 93549-15-6
M. Wt: 197.66 g/mol
InChI Key: GXXXMVHTKNCLFL-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydroisoquinoline hydrochloride is a dihydroisoquinoline derivative supplied as white powders with a typical purity of 95% or higher . It should be stored at room temperature . As a versatile synthetic intermediate, this compound serves as a key building block in medicinal chemistry research for the construction of more complex molecules. Dihydroisoquinoline scaffolds are of significant interest in pharmaceutical development. For instance, a closely related compound, 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline, has been identified as a reagent for synthesizing tetrahydroisoquinolines that act as dual dopamine D1 receptor agonists and D2 receptor antagonists, which are being studied for potential applications in treating conditions like schizophrenia . Furthermore, recent patent literature highlights that 6-methoxy-3,4-dihydro-1H-isoquinoline compounds can function as positive allosteric modulators (PAMs) of receptors like GLP-1R and GIPR, indicating their potential value in metabolic disease research, such as for type II diabetes mellitus . This product is intended for research purposes as a chemical reference standard and synthetic precursor. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-methoxy-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6-7H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXXMVHTKNCLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=NCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630079
Record name 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93549-15-6
Record name 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation-Based Methods

Early routes, such as those reported by Cutter and Paul (2002), utilized RuCl₂(PPh₃)₃-catalyzed oxidation of 3,4-dimethoxyphenethylamine. While conceptually straightforward, these methods suffered from:

  • Over-oxidation : Generation of 6,7-dimethoxyisoquinoline impurities, requiring costly purification.

  • Catalyst Costs : Noble metal catalysts increased production expenses.

  • Low Selectivity : Yields rarely exceeded 60%, with purity compromised by side reactions.

Trifluoroacetic Acid-Mediated Cyclization

Lvanov et al. (2001) demonstrated a one-step cyclization using hexamethylenetetramine and trifluoroacetic acid. Despite shorter reaction times, this method faced:

  • Solvent Costs : Trifluoroacetic acid’s expense and corrosiveness limited industrial adoption.

  • Impurity Formation : 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline impurities constituted 10% of products, necessitating additional purification.

One-Pot Synthesis Method (CN110845410A)

Reaction Overview

This patented method condenses four synthetic steps into a single pot:

  • Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate to yield N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.

  • Oxalyl Chloride Treatment : The formamide intermediate reacts with oxalyl chloride in acetonitrile at 10–20°C.

  • Phosphotungstic Acid Catalysis : Ring closure is catalyzed by phosphotungstic acid (0.2–0.5 wt%), achieving near-quantitative conversion.

  • Methanol Quenching and Crystallization : Alcohol solvents remove oxalic acid byproducts, with cooling (5–10°C) inducing crystallization.

Critical Process Parameters

ParameterOptimal RangeImpact on Yield/Purity
Formylation ReagentEthyl formateMaximizes intermediate purity
Oxalyl Chloride SolventAcetonitrilePrevents side reactions
Catalyst Loading0.23–0.45 g per 86.6 g amineBalances cost and activity
Crystallization Temperature5–10°CEnhances crystal purity

Performance Metrics

  • Yield : 75–80% across 10 examples.

  • Purity : 99.1–99.7% by HPLC.

  • Impurities : Single unknown impurities ≤0.17%.

Process Optimization and Case Studies

Solvent Selection for Oxalyl Chloride Step

Comparative studies in Examples 1–4 revealed:

  • Acetonitrile : Superior to dichloromethane, reducing color intensity (pale yellow vs. dark brown).

  • Dichloromethane : Required column purification, increasing processing time by 40%.

Catalyst Screening

Phosphotungstic acid outperformed FeCl₃ by:

  • Reducing impurity levels from 1.2% to 0.1%.

  • Eliminating the need for intermediate purification.

Scale-Up Feasibility

Pilot-scale batches (10 kg amine input) confirmed:

  • Consistent yields (77–79%) at 50-L reactor scale.

  • No exothermic excursions due to controlled oxalyl chloride addition.

Comparative Analysis with Existing Methods

MetricTraditional OxidationTrifluoroacetic AcidOne-Pot Method
Yield55–60%65–70%75–80%
Purity85–90%78–82%99.0–99.7%
Catalyst Cost$1200/kg (RuCl₂)N/A$50/kg (PTA)
Purification Steps3 (including chromatography)21 (crystallization)

Industrial Applicability and Environmental Impact

Waste Reduction

  • Solvent Recovery : Acetonitrile and methanol are distilled and reused, reducing waste by 70%.

  • Catalyst Reusability : Phosphotungstic acid is recovered via filtration with 95% efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoquinolones.

    Reduction: It can be further reduced to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products:

    Oxidation: Isoquinolones.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

6-Methoxy-3,4-dihydroisoquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide receptor (GIPR). These interactions enhance the release of insulin from pancreatic beta cells in a glucose-dependent manner, making it a potential candidate for diabetes treatment .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride (CAS 20232-39-7): Differs by an additional methoxy group at position 5. Higher molecular weight (227.69 g/mol vs. 193.6 g/mol for 6-methoxy) and altered electronic properties due to dual electron-donating methoxy groups. Demonstrated utility in synthesizing deuterated analogs (e.g., 6,7-D6-dimethoxy variant, CAS 1783808-87-6) for analytical method validation .
  • 8-Methoxy-3,4-dihydroisoquinoline Hydrochloride: Methoxy group at position 8 instead of 6. Synthesized via Schlosser’s lithiation method, yielding 79% efficiency . Positional differences influence binding to biological targets; ortho-directing substituents like fluorine or methoxy alter regioselectivity in cyclization reactions .

Functional Group Modifications

  • 6-(Trifluoromethyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS RN: 6-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride): Trifluoromethyl (-CF₃) group at position 6 introduces strong electron-withdrawing effects. Increased lipophilicity enhances membrane permeability compared to methoxy derivatives. Used in medicinal chemistry for its metabolic stability and resistance to oxidative degradation .
  • 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride (CAS 1289646-93-0): Chlorine atoms at positions 5 and 7, with a carboxylic acid group at position 6. Distinct reactivity profile: participates in acid-base interactions and hydrogen bonding, unlike non-ionizable methoxy derivatives. Potential applications in designing enzyme inhibitors due to polar functional groups .

Biological Activity

6-Methoxy-3,4-dihydroisoquinoline hydrochloride (6-Methoxy-DHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H12ClN1O2C_{11}H_{12}ClN_{1}O_{2} and a molecular weight of approximately 227.69 g/mol. The compound appears as a light yellow to orange crystalline solid with a melting point ranging from 192°C to 196°C. Its structure includes a methoxy group attached to a dihydroisoquinoline backbone, which is crucial for its biological activity.

Biological Activities

Research indicates that 6-Methoxy-DHIQ exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that 6-Methoxy-DHIQ possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in conditions such as depression and anxiety disorders. It influences neurotransmitter systems, which may contribute to its therapeutic effects.
  • Anti-inflammatory Properties : Preliminary studies suggest that 6-Methoxy-DHIQ may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The mechanisms through which 6-Methoxy-DHIQ exerts its biological effects involve interactions with various biological targets:

  • Receptor Binding : Interaction studies have focused on the binding affinity of 6-Methoxy-DHIQ with neurotransmitter receptors and enzymes. For instance, it may act as an antagonist at certain dopamine receptors, influencing dopaminergic signaling pathways.
  • Influence on Neurotransmitter Systems : The compound's ability to modulate neurotransmitter levels suggests potential applications in neuropsychiatric disorders.

Comparative Biological Activity of Related Compounds

Compound NameStructure FeaturesUnique AspectsBiological Activity
This compoundMethoxy group on dihydroisoquinolineSimple structure; potential for neuroprotective effectsAntimicrobial, neuroprotective
TetrandrineBisbenzylisoquinoline alkaloidKnown for strong anti-inflammatory propertiesAnti-inflammatory
BerberineIsoquinoline alkaloidExhibits significant bioactivity against various pathogensAntimicrobial

Summary of Research Findings

Study ReferenceFindings
Demonstrated moderate activity against HIV-1 with an IC50 value in the micromolar range.
Showed antitumor effects in triple-negative breast cancer models with a significant reduction in cell viability.
Investigated neuroprotective effects and modulation of neurotransmitter systems.

Case Studies

  • Antiviral Activity : In a study published in the Journal of Medicinal Chemistry, 6-Methoxy-DHIQ exhibited moderate antiviral activity against HIV-1 in vitro, suggesting potential as a therapeutic agent against viral infections .
  • Neuroprotection : Research focusing on the neuroprotective effects revealed that 6-Methoxy-DHIQ could enhance neuronal survival under stress conditions by modulating neurotransmitter release .
  • Anti-cancer Properties : A study demonstrated that treatment with 6-Methoxy-DHIQ resulted in a significant decrease in tumor growth in xenograft models of breast cancer .

Q & A

Q. Q1. What are the recommended synthetic routes for 6-Methoxy-3,4-dihydroisoquinoline hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclization of phenethylamine derivatives under acidic conditions. Key parameters include:

  • Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction efficiency .
  • Temperature control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Q2. How should researchers validate the identity and purity of this compound?

Answer: Use a multi-technique approach:

  • NMR : Confirm structural integrity via characteristic peaks (e.g., methoxy protons at δ 3.2–3.5 ppm, aromatic protons at δ 6.5–7.0 ppm) .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) should show [M+H]+ at m/z 211.1 (free base) and adducts (e.g., [M+Cl]− at m/z 247.1) .
  • HPLC : Employ a C18 column with UV detection at 254 nm; retention time should match reference standards .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

Answer:

  • Controlled stability studies : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products (e.g., oxidation at the dihydroisoquinoline ring) .
  • Light sensitivity : Store in amber glass vials under inert gas (argon) to prevent photodegradation; confirm stability with UV-Vis spectroscopy .

Q. Q4. What methodological considerations are critical for developing a quantitative analytical assay for trace impurities in this compound?

Answer:

  • Column selection : Use a UPLC HILIC column to separate polar impurities (e.g., unreacted precursors) .
  • Validation parameters : Ensure linearity (R² > 0.999), LOD/LOQ (<0.1% w/w), and precision (%RSD < 2%) per ICH guidelines .
  • Spiking experiments : Introduce known impurities (e.g., 6,7-dimethoxy analogs) to validate specificity .

Q. Q5. How can isotopic analogs (e.g., deuterated derivatives) aid in pharmacokinetic studies of this compound?

Answer:

  • Deuterium labeling : Synthesize analogs like 6-Methoxy-d3-3,4-dihydroisoquinoline hydrochloride to serve as internal standards in LC-MS/MS assays, minimizing matrix effects .
  • Tracer studies : Use labeled compounds to track metabolic pathways (e.g., hepatic oxidation) in vitro .

Q. Q6. What strategies are recommended for elucidating structure-activity relationships (SAR) of dihydroisoquinoline derivatives?

Answer:

  • Analog synthesis : Modify substituents (e.g., methoxy position, alkyl chain length) and compare bioactivity .
  • Computational modeling : Perform docking studies (e.g., with monoamine transporters) to predict binding affinity .

Q. Q7. How should researchers address discrepancies in biological assay results across different batches of the compound?

Answer:

  • Batch comparison : Analyze purity (HPLC), residual solvents (GC-MS), and crystallinity (PXRD) to identify variability sources .
  • Bioassay normalization : Use a reference standard (e.g., USP/EP-certified material) to calibrate activity measurements .

Q. Q8. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration, complying with EPA/OSHA regulations .

Reference Standards and Regulatory Compliance

Q. Q9. What criteria define a pharmacopeial-grade reference standard for this compound?

Answer:

  • Certification : Must include CoA with ≥98% purity (HPLC), residual solvent levels (ICH Q3C), and spectral data (NMR, IR) .
  • Traceability : Calibrate against primary standards (e.g., USP) using validated methods .

Q. Q10. How can researchers validate the compound’s applicability in in vivo neuropharmacological studies?

Answer:

  • Dose optimization : Conduct MTD studies in rodent models; typical doses range 10–50 mg/kg (IP/IV) .
  • BBB permeability : Assess via in situ brain perfusion models coupled with LC-MS quantification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-3,4-dihydroisoquinoline hydrochloride
Reactant of Route 2
6-Methoxy-3,4-dihydroisoquinoline hydrochloride

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